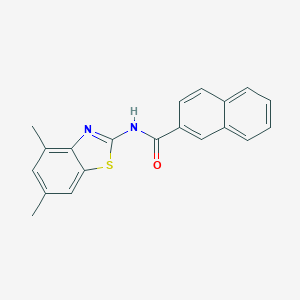![molecular formula C19H13BrN2O3 B343103 5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B343103.png)
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves the reaction of 5-bromo-2-furoic acid with 4-(6-methyl-1,3-benzoxazol-2-yl)aniline under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and materials.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis and metabolic processes . In cancer cells, it induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can be compared with other benzoxazole derivatives such as:
5-chloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with a chlorine atom instead of bromine.
5-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with a fluorine atom instead of bromine.
5-iodo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific biological activities and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C19H13BrN2O3 |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-bromo-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H13BrN2O3/c1-11-2-7-14-16(10-11)25-19(22-14)12-3-5-13(6-4-12)21-18(23)15-8-9-17(20)24-15/h2-10H,1H3,(H,21,23) |
InChI Key |
QZWQBSWKLNEYCN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B343020.png)
![3-bromo-N-{2-[4-(dimethylamino)phenyl]-2H-1,2,3-benzotriazol-5-yl}-4-methoxybenzamide](/img/structure/B343021.png)
![5-bromo-N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B343022.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B343023.png)

![2,4-dichloro-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343029.png)
![2-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343030.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B343036.png)

![3-METHOXY-N-[4-(2-OXO-2H-CHROMEN-3-YL)PHENYL]NAPHTHALENE-2-CARBOXAMIDE](/img/structure/B343038.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B343041.png)
![3-methoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B343044.png)
